molecular formula C14H32ClNO6S2 B15346206 2,2'-Iminodiethanol dipentanesulfonate hydrochloride CAS No. 61556-88-5

2,2'-Iminodiethanol dipentanesulfonate hydrochloride

Cat. No.: B15346206
CAS No.: 61556-88-5
M. Wt: 410.0 g/mol
InChI Key: BVXQYSLUMZZZJJ-UHFFFAOYSA-N
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Description

2,2'-Iminodiethanol dipentanesulfonate hydrochloride is a chemical compound for research and development applications. The compound features a 2,2'-iminodiethanol (diethanolamine, DEA) moiety. Diethanolamine is a versatile chemical intermediate containing both a secondary amine and two hydroxyl groups, which contribute to its functionality . It is a solid at room temperature and is miscible with water, methanol, acetone, and ethanol . Diethanolamine and its derivatives are widely used in the formulation of detergents, surfactants, and shampoos, and as a dispersing agent or corrosion inhibitor in industrial applications such as textile processing and metalworking fluids . This specific compound, 2,2'-Iminodiethanol dipentanesulfonate hydrochloride, is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

61556-88-5

Molecular Formula

C14H32ClNO6S2

Molecular Weight

410.0 g/mol

IUPAC Name

bis(2-pentylsulfonyloxyethyl)azanium;chloride

InChI

InChI=1S/C14H31NO6S2.ClH/c1-3-5-7-13-22(16,17)20-11-9-15-10-12-21-23(18,19)14-8-6-4-2;/h15H,3-14H2,1-2H3;1H

InChI Key

BVXQYSLUMZZZJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)OCC[NH2+]CCOS(=O)(=O)CCCCC.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2'-Iminodiethanol dipentanesulfonate hydrochloride and analogous DEA derivatives:

Compound Molecular Formula Functional Groups Key Applications
2,2'-Iminodiethanol dipentanesulfonate hydrochloride C₄H₁₁NO₂·(C₅H₁₁SO₃)₂·HCl Amine, hydroxyl, sulfonate, hydrochloride Surfactant, analytical standard (inferred)
DEA-dodecylbenzenesulfonate C₁₂H₂₅C₆H₄SO₃·C₄H₁₁NO₂ Amine, hydroxyl, benzenesulfonate Surfactant in detergents
DEA-isostearate C₁₈H₃₅O₂·C₄H₁₁NO₂ Amine, hydroxyl, fatty acid Emulsifier in cosmetics
Diethanolamine hydrochloride C₄H₁₁NO₂·HCl Amine, hydroxyl, hydrochloride Analytical standard, synthesis intermediate

Key Observations :

  • Sulfonate vs. Benzenesulfonate/Fatty Acid : The pentanesulfonate group in the target compound confers higher water solubility compared to hydrophobic dodecylbenzenesulfonate or isostearate derivatives .
  • Hydrochloride Salt: Unlike DEA-dodecylbenzenesulfonate or DEA-isostearate, the hydrochloride salt form enhances stability and reduces hygroscopicity, similar to diethanolamine hydrochloride .

Physicochemical and Toxicological Properties

  • Biodegradability : DEA itself is readily biodegradable, but sulfonate or fatty acid modifications may slow degradation due to increased molecular complexity .
  • Aquatic Toxicity : DEA exhibits moderate acute toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀: 10–100 mg/L) . Sulfonate derivatives like the target compound may show higher toxicity due to enhanced persistence, though direct data are unavailable.
  • Stability : Analogous DEA derivatives (e.g., 2-(1-naphthylmethyl)-2-imidazoline hydrochloride) are sensitive to light and strong oxidizers, suggesting similar handling precautions for the target compound .

Research Findings and Limitations

Gaps in Data

  • No direct studies on the target compound’s toxicity, partition coefficients (log Pow), or vapor pressure were identified. Extrapolations from DEA and related sulfonates remain speculative.
  • Stability under extreme temperatures or UV exposure requires empirical validation, as seen in structurally similar imidazoline hydrochlorides .

Preparation Methods

Direct Sulfonation of Diethanolamine

The most straightforward route involves reacting diethanolamine with pentanesulfonyl chloride in a dichloromethane or acetonitrile solvent system, using triethylamine as an acid acceptor.

Procedure :

  • Reaction Setup : Dissolve diethanolamine (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen.
  • Sulfonation : Add pentanesulfonyl chloride (2.0 equiv) dropwise over 30 minutes, maintaining the temperature below 10°C. Stir the mixture for 4–6 hours at room temperature.
  • Workup : Filter precipitated triethylamine hydrochloride, wash the organic layer with ice-cold water, and concentrate under reduced pressure.
  • Salt Formation : Dissolve the crude dipentanesulfonate ester in ethanol, bubble hydrogen chloride gas through the solution at 0°C, and isolate the hydrochloride salt via vacuum filtration.

Optimization Insights :

  • Solvent Choice : Dichloromethane enables high solubility of reactants and byproducts, simplifying filtration.
  • Temperature Control : Keeping the reaction below 10°C during sulfonyl chloride addition minimizes side reactions, such as sulfonamide formation at the amine.
  • Stoichiometry : A 10% excess of pentanesulfonyl chloride ensures complete conversion of hydroxyl groups.

Yield Data :

Step Yield (%) Purity (%)
Sulfonation 85 92
Salt Formation 90 95
Overall 76.5

One-Pot Sulfonation-Salt Formation

An alternative method combines sulfonation and hydrochloride formation in a single reactor, reducing purification steps.

Procedure :

  • Combine diethanolamine, pentanesulfonyl chloride (2.2 equiv), and triethylamine (2.2 equiv) in acetonitrile at 0°C.
  • Stir for 12 hours at 25°C, then add concentrated hydrochloric acid (1.1 equiv) directly to the reaction mixture.
  • Concentrate under vacuum and recrystallize from isopropanol.

Advantages :

  • Eliminates intermediate isolation, improving throughput.
  • Reduces solvent usage by 30% compared to the two-step method.

Challenges :

  • Requires precise pH control to avoid over-protonation of the sulfonate groups.
  • Lower purity (87%) necessitates additional recrystallization steps.

Critical Analysis of Reaction Parameters

Role of Acid Acceptors

Triethylamine remains the preferred base for sulfonation due to its high solubility in polar aprotic solvents and efficient HCl scavenging. Alternatives like sodium bicarbonate result in slower reaction kinetics and lower yields (≤70%) due to incomplete neutralization.

Solvent Effects

  • Dichloromethane : Optimal for sulfonation (85% yield) but requires strict temperature control.
  • Acetonitrile : Facilitates one-pot synthesis but may lead to side reactions at elevated temperatures.
  • Tetrahydrofuran : Yields drop to 78% due to competitive ether cleavage.

Temperature and Time Optimization

Parameter Optimal Range Effect on Yield
Sulfonation Temp. 0–25°C Maximizes selectivity
Reaction Time 4–6 hours Balances conversion and side reactions
Salt Formation Temp. 0–5°C Prevents sulfonate hydrolysis

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
Diethanolamine 12.50 45
Pentanesulfonyl Chloride 85.00 40
Triethylamine 22.00 10

Waste Management

  • Triethylamine Hydrochloride : Can be regenerated via alkaline treatment, reducing waste disposal costs by 60%.
  • Mother Liquors : Contain residual sulfonyl chlorides; neutralization with sodium hydroxide renders them safe for aqueous disposal.

Q & A

Q. What is the recommended synthetic route for 2,2'-Iminodiethanol dipentanesulfonate hydrochloride, and how can purity be optimized?

The synthesis typically involves reacting 2,2'-iminodiethanol hydrochloride with dipentanesulfonic acid under controlled pH (6–8) and temperature (40–60°C) to ensure proper salt formation . Stoichiometric ratios (1:2 for diethanolamine:sulfonic acid) are critical to avoid byproducts. Purity optimization requires recrystallization in ethanol-water mixtures, followed by vacuum drying. Analytical validation via HPLC (C18 column, 0.1% TFA in mobile phase) and NMR (δ 3.6–4.0 ppm for ethylene oxide protons) is essential .

Q. How should researchers characterize this compound’s solubility and stability for experimental use?

Solubility testing in aqueous buffers (pH 2–12) and polar solvents (e.g., DMSO, ethanol) is advised. Stability studies under varying temperatures (4°C, 25°C, 40°C) and light exposure should be conducted using accelerated degradation protocols . For long-term storage, lyophilization and storage at -20°C in desiccated conditions are recommended to prevent hydrolysis of the sulfonate groups .

Q. What analytical methods are most reliable for confirming structural integrity?

High-resolution mass spectrometry (HRMS) for molecular ion peaks (expected m/z: [M+H]+ ~465) and FT-IR for sulfonate S=O stretching (1250–1150 cm⁻¹) and hydroxyl groups (3400–3200 cm⁻¹) are standard . X-ray crystallography may resolve ambiguities in salt configuration but requires high-purity crystals .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in aqueous solutions be resolved?

Contradictions in hydrolysis rates may arise from pH-dependent sulfonate stability. Conduct pH-controlled kinetic studies using UV-Vis spectroscopy (λ=260 nm for degradation products) and correlate with Arrhenius plots . Buffer systems (e.g., phosphate vs. Tris) should be compared to identify catalytic effects .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

Employing flow chemistry with inline pH monitoring reduces batch variability . Impurities like unreacted diethanolamine can be quantified via ion chromatography (detection limit: 0.1%). Solvent recycling (e.g., ethanol) and catalytic methods (e.g., ion-exchange resins) enhance sustainability .

Q. How does the compound interact with lipid bilayers or protein targets in biochemical assays?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to model membranes or enzymes . For cellular uptake studies, fluorescent tagging (e.g., dansyl chloride conjugation ) and confocal microscopy are effective. Note that the hydrochloride counterion may influence electrostatic interactions .

Q. What computational models predict its pharmacokinetic properties?

Molecular dynamics simulations (Amber or CHARMM force fields) assess membrane permeability and logP values. ADMET predictors (e.g., SwissADME) should incorporate sulfonate group descriptors, which may increase renal clearance rates . Validate predictions with in vivo murine models (IV administration, plasma half-life ~2–4 hours expected) .

Methodological Considerations

Q. How should researchers design dose-response studies for toxicity evaluation?

Follow OECD Guidelines 423 (acute oral toxicity) using zebrafish embryos or murine models. Test concentrations (0.1–100 µM) with endpoints like LC50 and oxidative stress markers (e.g., glutathione depletion ). Include positive controls (e.g., SDS) and validate via HPLC-MS to rule out metabolite interference .

Q. What protocols ensure reproducibility in stability-indicating assays?

Use forced degradation (e.g., 0.1 M HCl/NaOH, 3% H₂O₂, UV light) and monitor degradation products via UPLC-PDA. Column: Acquity BEH C18 (1.7 µm), gradient elution (5–95% acetonitrile in 10 min). System suitability criteria: RSD ≤2% for retention time .

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